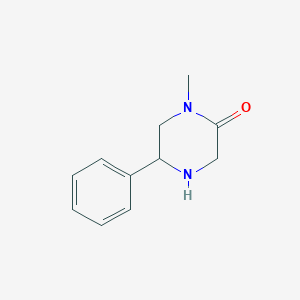
1-Methyl-5-phenylpiperazin-2-one
Übersicht
Beschreibung
1-Methyl-5-phenylpiperazin-2-one is a chemical compound with the CAS Number: 1509893-25-7 . It has a molecular weight of 190.24 and is used as a research chemical compound .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Methyl-5-phenylpiperazin-2-one, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Methyl-5-phenylpiperazin-2-one is C11H14N2O . The InChI code for the compound is 1S/C11H14N2O/c1-13-8-10 (12-7-11 (13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 .Physical And Chemical Properties Analysis
1-Methyl-5-phenylpiperazin-2-one is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
1. Serotonin Receptor Affinity and Selectivity
1-Methyl-5-phenylpiperazin-2-one derivatives have been studied for their affinity towards serotonin receptors (5-HT1A, 5-HT6, 5-HT7), demonstrating significant affinities and selectivity. Specific compounds, such as 5-(4-fluorophenyl)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-methylimidazolidine-2,4-dione hydrochloride, showed high affinity for 5-HT7 receptors, indicating their potential as ligands for serotoninergic receptors in various neurological studies (Handzlik et al., 2014).
2. Tuberculostatic Activity
The phenylpiperazine derivatives have also been explored for their tuberculostatic activity. Compounds such as (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives were synthesized and tested in vitro, showing minimum inhibiting concentrations (MIC) within a certain range, indicating their potential as tuberculostatic agents (Foks et al., 2004).
3. Chemical Stability and Degradation Pathways
The stability and degradation pathways of phenylpiperazine derivatives, like 2-[(4-phenylpiperazino)methyl]-2,3-dihydro-5H-[1,3]oxazolo[3,2-a]pyridine-5-one, have been investigated to understand their chemical stability. Factors such as temperature, pH, and chemical properties play significant roles in their hydrolysis degradation processes, essential for ensuring the quality and efficacy of these compounds in pharmaceutical applications (Tarsa et al., 2019).
4. Dopaminergic and Serotonergic Properties
Modifications in the chemical structure of phenylpiperazine derivatives, such as the introduction of a methyl group, have been shown to affect their dopaminergic and serotonergic properties. These studies provide insights into the receptor binding affinity and functional bioassays, aiding in the design of compounds with specific neurological effects (Roglic et al., 2001).
5. Antidepressant and Anxiolytic Effects
Phenylpiperazine derivatives have been evaluated for their antidepressant and anxiolytic effects in animal models. Compounds like HBK-14 and HBK-15 have shown potent activity, indicating their potential for developing new therapeutic agents for mental health disorders (Pytka et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-methyl-5-phenylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-8-10(12-7-11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZUZTPCFNPDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NCC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-phenylpiperazin-2-one | |
CAS RN |
1509893-25-7 | |
| Record name | 1-methyl-5-phenylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




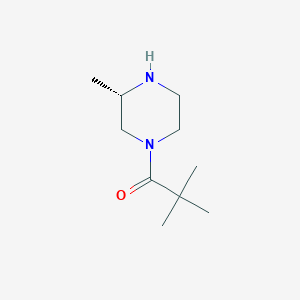

![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)

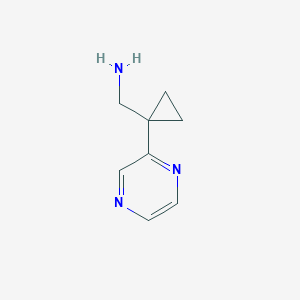
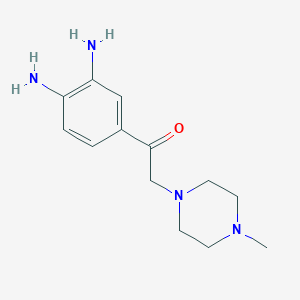


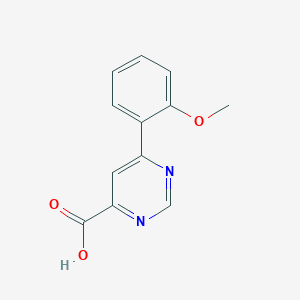

![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
